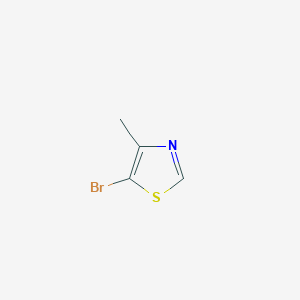

5-Bromo-4-methylthiazole

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

5-bromo-4-methyl-1,3-thiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H4BrNS/c1-3-4(5)7-2-6-3/h2H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IIMLZWMRQNCPTM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC=N1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H4BrNS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10567078 | |

| Record name | 5-Bromo-4-methyl-1,3-thiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10567078 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

111600-83-0 | |

| Record name | 5-Bromo-4-methyl-1,3-thiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10567078 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-Bromo-4-methyl-1,3-thiazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 5-Bromo-4-methylthiazole from 4-methylthiazole

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 5-Bromo-4-methylthiazole, a valuable building block in medicinal chemistry and drug development, from its precursor, 4-methylthiazole. This document details the prevalent synthetic methodologies, in-depth reaction mechanisms, and experimental protocols. Quantitative data is presented in structured tables for clear comparison, and key processes are visualized through diagrams to facilitate understanding.

Introduction

This compound serves as a crucial intermediate in the synthesis of a variety of biologically active compounds. The introduction of a bromine atom onto the thiazole ring provides a reactive handle for further functionalization through cross-coupling reactions and other transformations, enabling the construction of complex molecular architectures. This guide focuses on the direct bromination of 4-methylthiazole, a common and efficient route to this important synthetic intermediate.

Synthetic Methodologies and Reaction Mechanisms

The primary method for the synthesis of this compound from 4-methylthiazole is through electrophilic aromatic substitution. This can be achieved using elemental bromine (Br₂) or N-Bromosuccinimide (NBS) as the brominating agent.

Electrophilic Aromatic Substitution Mechanism

The bromination of 4-methylthiazole proceeds via a classical electrophilic aromatic substitution pathway. The thiazole ring, while aromatic, has varying electron densities at its carbon positions. The C5 position is the most electron-rich and thus the most susceptible to electrophilic attack. The methyl group at the C4 position is an electron-donating group, which further activates the ring towards electrophilic substitution, reinforcing the regioselectivity at the C5 position.

The reaction mechanism can be summarized in the following steps:

-

Generation of the Electrophile: The brominating agent (Br₂ or NBS) acts as a source of an electrophilic bromine species. In the case of elemental bromine, polarization of the Br-Br bond, often assisted by a polar solvent like acetic acid, generates a δ+ bromine atom. With NBS, the N-Br bond is polarized, making the bromine atom electrophilic.

-

Nucleophilic Attack: The π-electrons of the thiazole ring, specifically at the C5 position, attack the electrophilic bromine atom. This step leads to the formation of a resonance-stabilized carbocation intermediate, often referred to as a sigma complex or arenium ion.

-

Deprotonation: A base in the reaction mixture, which can be the solvent (e.g., acetic acid) or the counter-ion of the bromine source, removes a proton from the C5 carbon of the sigma complex. This step restores the aromaticity of the thiazole ring and yields the final product, this compound.

The overall transformation is the net replacement of a hydrogen atom at the C5 position with a bromine atom.

Caption: Generalized mechanism of electrophilic bromination of 4-methylthiazole.

Experimental Protocols

Detailed experimental procedures for the synthesis of this compound using both elemental bromine and N-Bromosuccinimide are provided below.

Method 1: Bromination using Elemental Bromine in Acetic Acid

This is a widely cited method for the synthesis of this compound.[1][2][3]

Experimental Procedure:

-

In a round-bottom flask protected from light, dissolve 4-methylthiazole (1.0 eq) in glacial acetic acid.

-

To this solution, add elemental bromine (1.0 eq) dropwise with stirring at room temperature.

-

Stir the reaction mixture at room temperature for 16 hours.

-

Upon completion of the reaction, quench the excess bromine by adding a 10% aqueous solution of sodium thiosulfate until the orange color disappears.

-

Neutralize the reaction mixture with a 10% aqueous sodium carbonate solution.

-

Extract the product with ethyl acetate.

-

Wash the combined organic layers with saturated brine, dry over anhydrous sodium sulfate, and filter.

-

Concentrate the filtrate under reduced pressure to afford the crude product.

-

Purify the crude product by column chromatography on silica gel to obtain this compound.

Caption: Experimental workflow for bromination using Br₂.

Method 2: Bromination using N-Bromosuccinimide (NBS)

N-Bromosuccinimide is a milder and often more selective brominating agent.[1][4]

Experimental Procedure:

-

Dissolve 4-methylthiazole (1.0 eq) in a suitable solvent such as acetonitrile or chloroform in a round-bottom flask.

-

Cool the solution to 0-5 °C in an ice bath.

-

Add N-Bromosuccinimide (1.05 eq) portion-wise to the stirred solution, maintaining the temperature below 10 °C.

-

Allow the reaction mixture to stir at 0-5 °C for an additional 1-2 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Once the reaction is complete, quench any remaining NBS with an aqueous solution of sodium thiosulfate.

-

Add water to the reaction mixture and extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Caption: Experimental workflow for bromination using NBS.

Data Presentation

The following tables summarize the key quantitative data for the synthesis of this compound.

Table 1: Comparison of Bromination Methods

| Parameter | Method 1: Elemental Bromine | Method 2: N-Bromosuccinimide |

| Brominating Agent | Bromine (Br₂) | N-Bromosuccinimide (NBS) |

| Solvent | Acetic Acid | Acetonitrile or Chloroform |

| Temperature | Room Temperature | 0-5 °C |

| Reaction Time | 16 hours | 1-2 hours |

| Yield | ~22%[1][2][3] | Generally higher, though specific yield for this reaction is not widely reported. |

| Safety Considerations | Bromine is highly corrosive and toxic. | NBS is a safer alternative to elemental bromine. |

Table 2: Physicochemical and Spectroscopic Data of this compound

| Property | Value | Reference |

| Molecular Formula | C₄H₄BrNS | [5] |

| Molecular Weight | 178.05 g/mol | [5] |

| Appearance | Pale-yellow to yellow-brown liquid | |

| Boiling Point | 207.3 °C at 760 mmHg (Predicted) | [3][6] |

| Density | 1.702 g/cm³ (Predicted) | [3][6] |

| ¹H NMR (400 MHz, CDCl₃) | δ 8.69 (s, 1H), 2.45 (s, 3H) | [1][2][3][6] |

| Storage Conditions | Refrigerator, under inert gas (nitrogen or Argon) at 2-8°C | [3] |

Conclusion

The synthesis of this compound from 4-methylthiazole is a straightforward and crucial transformation for the generation of versatile intermediates in drug discovery and materials science. Both elemental bromine and N-Bromosuccinimide can be effectively employed for this purpose, with NBS offering a milder and potentially higher-yielding alternative. The regioselectivity of the bromination at the C5 position is a reliable outcome of the electronic properties of the 4-methylthiazole ring. The detailed protocols and data presented in this guide are intended to provide researchers and scientists with the necessary information to confidently and efficiently perform this synthesis.

References

- 1. benchchem.com [benchchem.com]

- 2. Development in the Synthesis of Bioactive Thiazole-Based Heterocyclic Hybrids Utilizing Phenacyl Bromide - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound CAS#: 111600-83-0 [m.chemicalbook.com]

- 4. benchchem.com [benchchem.com]

- 5. scbt.com [scbt.com]

- 6. 5-Bromo-4-methyl-Thiazole, CAS No. 111600-83-0 - iChemical [ichemical.com]

An In-depth Technical Guide to 5-Bromo-4-methylthiazole: Physicochemical Properties and Synthetic Protocols

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Bromo-4-methylthiazole is a halogenated heterocyclic compound that serves as a versatile building block in organic synthesis. Its unique structural features make it a valuable intermediate in the development of novel therapeutic agents and other biologically active molecules. This technical guide provides a comprehensive overview of the core physicochemical properties of this compound, a detailed experimental protocol for its synthesis, and an exploration of its applications in various scientific domains.

Physicochemical Properties

The fundamental physicochemical characteristics of this compound are summarized in the table below, providing a consolidated reference for laboratory use. These properties are critical for understanding the compound's behavior in different chemical environments and for designing synthetic routes and formulations.

| Property | Value | Source(s) |

| Molecular Formula | C₄H₄BrNS | [1][2][3][4][5][6] |

| Molecular Weight | 178.05 g/mol | [1][2][3][4] |

| Appearance | Brown liquid, Pale-yellow to Yellow-brown to Brown Liquid | [1][3][7] |

| Melting Point | 138 °C | [1][2][8] |

| Boiling Point | 207.3 ± 20.0 °C (Predicted) | [1][2][8] |

| Density | 1.702 ± 0.06 g/cm³ (Predicted) | [1][2][8][9] |

| Solubility | Slightly soluble (1.78 g/L) at 25 °C (Calculated) | [10] |

| pKa | 2.21 ± 0.10 (Predicted) | [1] |

| Flash Point | 79.193 °C | [9] |

| Vapor Pressure | 0.326 mmHg at 25°C | [9] |

| Storage Temperature | 2-8°C, under inert gas (nitrogen or Argon) | [1][2][3] |

| CAS Number | 111600-83-0 | [1][3][4][11] |

| InChI | 1S/C4H4BrNS/c1-3-4(5)7-2-6-3/h2H,1H3 | [1][4][7] |

| InChIKey | IIMLZWMRQNCPTM-UHFFFAOYSA-N | [1][4][7] |

| SMILES | CC1=C(Br)SC=N1 | [1][4] |

Synthesis of this compound

The synthesis of this compound is typically achieved through the bromination of 4-methylthiazole. A general and widely cited experimental protocol is detailed below.

Experimental Protocol: Bromination of 4-Methylthiazole

Materials:

-

4-Methylthiazole (C₄H₅NS)

-

Bromine (Br₂)

-

Acetic Acid (CH₃COOH)

-

10% aqueous Sodium Carbonate solution (Na₂CO₃)

-

Ethyl Acetate (C₄H₈O₂)

-

Saturated Brine (NaCl solution)

-

Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

-

In a reaction vessel protected from light, combine 4-methylthiazole (2.2 mmol) with acetic acid (2 mL).

-

To this mixture, add bromine (2.2 mmol) dropwise.

-

Stir the reaction mixture at room temperature for 16 hours.

-

Upon completion of the reaction, quench the mixture by washing with a 10% aqueous sodium carbonate solution.

-

Extract the product into ethyl acetate.

-

Wash the organic phase with saturated brine.

-

Dry the organic layer over anhydrous sodium sulfate.

-

Concentrate the solution under reduced pressure to yield the final product, this compound.[1][12]

Expected Yield: Approximately 22%.[1][12]

Characterization: The product can be characterized using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy. The expected ¹H NMR spectrum (400 MHz, CDCl₃) shows peaks at δ 2.45 (3H, s) and 8.69 (1H, s).[12]

Synthesis Workflow

The following diagram illustrates the key steps in the synthesis of this compound.

Applications and Relevance in Research and Development

This compound is a key intermediate in the synthesis of a wide range of biologically active compounds. Its utility spans several key areas of research and development.

-

Pharmaceutical Development: This compound is a crucial building block in the synthesis of various pharmaceuticals, with notable applications in the development of anti-cancer and anti-inflammatory drugs.[3][11] The thiazole ring is a common scaffold in medicinal chemistry, and the bromo- and methyl-substituents provide handles for further chemical modifications.

-

Agricultural Chemicals: In the agrochemical sector, this compound is utilized in the formulation of fungicides and herbicides, contributing to crop protection and improved agricultural yields.[3][11]

-

Biochemical Research: Researchers employ this compound in studies related to enzyme inhibition and receptor binding.[3][11] Its structural motifs can be incorporated into probes and inhibitors to investigate biological pathways.

-

Material Science: The compound also finds applications in the creation of specialty materials, such as polymers and coatings, where specific chemical properties are required for enhanced durability.[11]

Logical Relationship of Applications

The following diagram illustrates the central role of this compound as a synthetic intermediate leading to various applications.

Safety Information

This compound is classified as a combustible liquid and is harmful if swallowed. It can cause skin and serious eye irritation, and may cause respiratory irritation.[4] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this chemical. All work should be conducted in a well-ventilated fume hood. For detailed safety information, please refer to the Safety Data Sheet (SDS).

Conclusion

This compound is a chemical compound with a well-defined set of physicochemical properties and established synthetic routes. Its versatility as a synthetic intermediate makes it a valuable tool for researchers and professionals in drug development, agrochemical synthesis, and material science. A thorough understanding of its properties and handling requirements is essential for its safe and effective use in the laboratory.

References

- 1. This compound CAS#: 111600-83-0 [m.chemicalbook.com]

- 2. This compound , 97% , 111600-83-0 - CookeChem [cookechem.com]

- 3. chemimpex.com [chemimpex.com]

- 4. 5-Bromo-4-methyl-1,3-thiazole | C4H4BrNS | CID 15020997 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. scbt.com [scbt.com]

- 6. sibian.lookchem.com [sibian.lookchem.com]

- 7. This compound | 111600-83-0 [sigmaaldrich.com]

- 8. This compound CAS#: 111600-83-0 [amp.chemicalbook.com]

- 9. 5-Bromo-4-methyl-Thiazole, CAS No. 111600-83-0 - iChemical [ichemical.com]

- 10. CAS # 111600-83-0, 5-Bromo-4-methyl-1,3-thiazole, this compound - chemBlink [chemblink.com]

- 11. jk-sci.com [jk-sci.com]

- 12. This compound | 111600-83-0 [chemicalbook.com]

Navigating the Spectroscopic Landscape of 5-Bromo-4-methylthiazole: A Technical Guide

For Immediate Release

This technical guide provides an in-depth analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopic data for 5-Bromo-4-methylthiazole. Aimed at researchers, scientists, and professionals in drug development, this document details experimental protocols, presents a comprehensive summary of spectroscopic data, and visualizes key chemical information to support research and development activities involving this compound.

Introduction

This compound is a heterocyclic compound of significant interest in medicinal chemistry and materials science. Its substituted thiazole core serves as a versatile scaffold in the synthesis of novel pharmaceutical agents and functional materials. A thorough understanding of its structural and electronic properties, as elucidated by NMR spectroscopy, is paramount for its effective application. This guide offers a detailed spectroscopic characterization of this compound.

Synthesis of this compound

The synthesis of this compound is typically achieved through the bromination of 4-methylthiazole. A general and effective laboratory-scale protocol is outlined below.

Experimental Protocol: Synthesis

A solution of 4-methylthiazole (1 equivalent) in glacial acetic acid is treated with bromine (1 equivalent) while being protected from light. The reaction mixture is stirred at room temperature for approximately 16 hours. Upon completion, the reaction is quenched with a 10% aqueous solution of sodium carbonate and extracted with ethyl acetate. The combined organic layers are subsequently washed with saturated brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield this compound.[1][2]

References

Solubility Profile of 5-Bromo-4-methylthiazole: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 5-Bromo-4-methylthiazole, a key intermediate in the synthesis of pharmaceuticals and agrochemicals. Understanding the solubility of this compound is critical for its effective use in reaction chemistry, purification, and formulation development. This document outlines the known solubility data, provides a detailed experimental protocol for determining solubility, and presents a logical workflow for this process.

Core Concepts in Solubility

The solubility of a compound is its ability to dissolve in a solid, liquid, or gaseous solvent to form a homogeneous solution. The principle of "like dissolves like" is a fundamental concept in predicting solubility. Polar solvents tend to dissolve polar solutes, and non-polar solvents dissolve non-polar solutes. This compound possesses a moderately polar thiazole ring with nitrogen and sulfur heteroatoms, a non-polar methyl group, and a polarizable bromine atom. This combination of functional groups suggests that it will exhibit a range of solubilities in various organic solvents.

Quantitative Solubility Data

Precise quantitative solubility data for this compound in a wide range of organic solvents is not extensively reported in publicly available literature. However, based on its chemical structure and solvents commonly used in the synthesis and purification of related thiazole derivatives, a qualitative assessment can be made. The compound is described as a pale-yellow to brown liquid, which implies that it is miscible with many common organic solvents at room temperature. One source provides a calculated water solubility of 1.78 g/L at 25 °C, indicating it is slightly soluble in water[1].

For drug development and process chemistry, obtaining precise solubility data is often a necessary experimental step. The following table lists common organic solvents in which the solubility of this compound would be valuable to determine.

| Solvent | Chemical Formula | Polarity (Dielectric Constant) | Predicted Solubility | Quantitative Data ( g/100 mL at 25°C) |

| Methanol | CH₃OH | 32.7 | High | Data not available |

| Ethanol | C₂H₅OH | 24.5 | High | Data not available |

| Isopropanol | C₃H₇OH | 19.9 | High | Data not available |

| Acetone | C₃H₆O | 20.7 | High | Data not available |

| Ethyl Acetate | C₄H₈O₂ | 6.0 | Medium | Data not available |

| Dichloromethane | CH₂Cl₂ | 9.1 | Medium-High | Data not available |

| Toluene | C₇H₈ | 2.4 | Medium-Low | Data not available |

| Hexane | C₆H₁₄ | 1.9 | Low | Data not available |

Experimental Protocol for Solubility Determination

To obtain quantitative solubility data, a standardized experimental protocol should be followed. The following is a detailed methodology for determining the solubility of this compound in an organic solvent using the isothermal shake-flask method.

Objective: To determine the saturation solubility of this compound in a given organic solvent at a specific temperature (e.g., 25°C).

Materials:

-

This compound (purity >99%)

-

Selected organic solvent (analytical grade)

-

Vials with screw caps

-

Thermostatically controlled shaker or water bath

-

Analytical balance

-

Pipettes and syringes

-

Syringe filters (e.g., 0.45 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) system or Gas Chromatography (GC) system

-

Volumetric flasks

Procedure:

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a series of vials.

-

Accurately pipette a known volume of the selected organic solvent into each vial.

-

Securely cap the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a thermostatically controlled shaker or water bath set to the desired temperature (e.g., 25°C ± 0.5°C).

-

Agitate the samples for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached. A preliminary kinetics study can determine the optimal equilibration time.

-

-

Sample Collection and Preparation:

-

After equilibration, allow the vials to stand undisturbed at the set temperature for at least 2 hours to allow undissolved solid to settle.

-

Carefully withdraw a known volume of the supernatant using a syringe.

-

Immediately filter the collected supernatant through a syringe filter into a clean, pre-weighed vial to remove any undissolved particulates.

-

-

Quantification:

-

Prepare a series of standard solutions of this compound of known concentrations in the same solvent.

-

Analyze the filtered saturated solution and the standard solutions using a validated analytical method (e.g., HPLC or GC).

-

Construct a calibration curve from the standard solutions.

-

Determine the concentration of this compound in the saturated solution by interpolating from the calibration curve.

-

-

Data Analysis:

-

Calculate the solubility in grams per 100 mL ( g/100 mL) or moles per liter (mol/L).

-

The experiment should be performed in triplicate to ensure the reliability of the results.

-

Experimental Workflow Visualization

The following diagram illustrates the logical steps involved in the experimental determination of solubility.

Signaling Pathways and Logical Relationships

At present, there is no specific information in the scientific literature detailing the direct involvement of this compound in defined signaling pathways. This compound is primarily utilized as a building block in chemical synthesis. Its biological effects would be dependent on the final molecule it is incorporated into.

The logical relationship in the context of its use is in synthetic chemistry workflows. For instance, in a multi-step synthesis, the choice of solvent for a reaction involving this compound will depend on its solubility, the solubility of other reactants, and the reaction conditions. The following diagram illustrates a generic synthetic workflow.

References

In-Depth Technical Guide: 5-Bromo-4-methyl-1,3-thiazole (CAS 111600-83-0)

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Bromo-4-methyl-1,3-thiazole, identified by CAS number 111600-83-0, is a halogenated heterocyclic compound that serves as a crucial and versatile building block in synthetic organic chemistry. Its unique structural features, particularly the presence of a reactive bromine atom on the thiazole ring, make it an important intermediate in the development of novel pharmaceuticals and agrochemicals. The thiazole moiety is a key pharmacophore found in numerous biologically active compounds, and the strategic placement of the bromo and methyl groups on this scaffold allows for diverse chemical modifications to explore structure-activity relationships (SAR) in drug discovery and crop science.

This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and applications of 5-bromo-4-methyl-1,3-thiazole, with a focus on its utility in the synthesis of bioactive molecules.

Physicochemical Properties

A summary of the key physicochemical properties of 5-bromo-4-methyl-1,3-thiazole is presented in Table 1. This data is essential for its handling, storage, and application in synthetic protocols.

Table 1: Physicochemical Data for 5-Bromo-4-methyl-1,3-thiazole

| Property | Value | Reference(s) |

| CAS Number | 111600-83-0 | [1][2] |

| Molecular Formula | C₄H₄BrNS | [1] |

| Molecular Weight | 178.05 g/mol | [1] |

| IUPAC Name | 5-bromo-4-methyl-1,3-thiazole | [1] |

| SMILES | CC1=C(SC=N1)Br | [1] |

| Appearance | Pale-yellow to yellow-brown liquid | [3] |

| Melting Point | 138 °C | |

| Boiling Point | 207.3 ± 20.0 °C (Predicted) | |

| Density | 1.702 ± 0.06 g/cm³ (Predicted) | |

| Purity | ≥95% | [3] |

| Storage Temperature | 2-8°C, under inert gas (Nitrogen or Argon) |

Synthesis

The synthesis of 5-bromo-4-methyl-1,3-thiazole is typically achieved through the bromination of 4-methylthiazole. A general experimental protocol is described below.

Experimental Protocol: Synthesis of 5-Bromo-4-methyl-1,3-thiazole

Materials:

-

4-Methylthiazole

-

Bromine

-

Acetic acid

-

10% aqueous sodium carbonate solution

-

Ethyl acetate

-

Saturated brine

-

Anhydrous sodium sulfate

Procedure:

-

In a reaction vessel protected from light, mix 4-methylthiazole (1.0 equivalent) with acetic acid.

-

Slowly add bromine (1.0 equivalent) to the mixture.

-

Stir the reaction mixture at room temperature for 16 hours.

-

Upon completion of the reaction, quench the mixture by washing with a 10% aqueous sodium carbonate solution.

-

Extract the product with ethyl acetate.

-

Wash the organic phase with saturated brine.

-

Dry the organic phase over anhydrous sodium sulfate.

-

Concentrate the solution under reduced pressure to yield 5-bromo-4-methyl-1,3-thiazole.

Synthesis Workflow Diagram

Applications in the Synthesis of Bioactive Molecules

5-Bromo-4-methyl-1,3-thiazole is a valuable intermediate in the synthesis of a wide range of biologically active compounds. Its utility stems from the ability of the bromo substituent to participate in various cross-coupling reactions, allowing for the introduction of diverse functionalities at the 5-position of the thiazole ring.

Role in Pharmaceutical Research

The thiazole scaffold is present in numerous FDA-approved drugs. Derivatives of 5-bromo-4-methyl-1,3-thiazole are investigated for various therapeutic applications, including:

-

Anticancer Agents: Thiazole-containing compounds have been shown to exhibit cytotoxic effects against various cancer cell lines. The bromo-methyl-thiazole core can be elaborated to synthesize inhibitors of key signaling pathways involved in cancer progression. For instance, a recent patent describes the use of 5-bromo-4-methyl-1,3-thiazole in the synthesis of PROTAC (Proteolysis Targeting Chimera) degraders of MLLT1 and/or MLLT3, which are implicated in certain types of cancer, including mixed-lineage leukemia.[4][5]

-

Anti-inflammatory Agents: The thiazole nucleus is a component of some non-steroidal anti-inflammatory drugs (NSAIDs).

-

Antimicrobial Agents: Thiazole derivatives have been extensively studied for their antibacterial and antifungal properties.

Role in Agrochemical Development

In the field of agrochemicals, 5-bromo-4-methyl-1,3-thiazole serves as a precursor for the synthesis of novel fungicides and herbicides. The ability to modify the thiazole ring allows for the fine-tuning of the compound's efficacy and spectrum of activity against various plant pathogens and weeds.

Representative Synthetic Application: Suzuki-Miyaura Coupling

A common and powerful method to functionalize 5-bromo-4-methyl-1,3-thiazole is the Suzuki-Miyaura cross-coupling reaction. This reaction allows for the formation of a carbon-carbon bond between the thiazole ring and a variety of aryl or heteroaryl boronic acids or esters.

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling

Materials:

-

5-Bromo-4-methyl-1,3-thiazole

-

Aryl or heteroaryl boronic acid (e.g., [3-fluoro-4-(methoxycarbonyl)phenyl]boronic acid as described in a patent application[4])

-

Palladium catalyst (e.g., Pd(OAc)₂)

-

Ligand (e.g., Xantphos)

-

Base (e.g., potassium phosphate)

-

Solvent (e.g., tetrahydrofuran/water)

Procedure:

-

To a reaction vessel under an inert atmosphere, add 5-bromo-4-methyl-1,3-thiazole (1.0 equivalent), the aryl or heteroaryl boronic acid (1.2 equivalents), the palladium catalyst, and the ligand.

-

Add the solvent and the base.

-

Heat the reaction mixture to the desired temperature (e.g., 60°C) and stir for the required time (e.g., 12 hours).

-

Monitor the reaction progress by an appropriate method (e.g., TLC or LC-MS).

-

Upon completion, cool the reaction mixture and perform an aqueous workup.

-

Extract the product with a suitable organic solvent.

-

Purify the crude product by column chromatography or recrystallization to obtain the desired coupled product.

Synthetic Utility Workflow Diagram

Safety Information

5-Bromo-4-methyl-1,3-thiazole should be handled with appropriate safety precautions in a well-ventilated fume hood. It is classified as harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation.[1] Personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn when handling this compound. For detailed safety information, please refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

5-Bromo-4-methyl-1,3-thiazole (CAS 111600-83-0) is a key synthetic intermediate with significant applications in the fields of drug discovery and agrochemical research. Its readily functionalizable nature through cross-coupling reactions makes it an invaluable tool for medicinal and synthetic chemists. The information provided in this technical guide serves as a comprehensive resource for researchers and professionals working with this versatile compound, enabling its effective and safe use in the synthesis of novel and potentially impactful bioactive molecules.

References

- 1. 5-Bromo-4-methyl-1,3-thiazole | C4H4BrNS | CID 15020997 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. scbt.com [scbt.com]

- 3. 5-Bromo-4-methylthiazole | 111600-83-0 [sigmaaldrich.com]

- 4. WO2024188906A1 - Protac degraders of mllt1 and/or mllt3 - Google Patents [patents.google.com]

- 5. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

An In-depth Technical Guide to the Electrophilic Bromination of 4-Methylthiazole

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core mechanism, experimental protocols, and quantitative data related to the electrophilic bromination of 4-methylthiazole. This reaction is a fundamental transformation in heterocyclic chemistry, crucial for the synthesis of functionalized thiazole derivatives that are prevalent in pharmaceuticals and other bioactive molecules.

Core Mechanism: Electrophilic Aromatic Substitution

The bromination of 4-methylthiazole proceeds via an electrophilic aromatic substitution (SEAr) mechanism. The thiazole ring, while containing two heteroatoms, possesses aromatic character and can undergo substitution reactions. The methyl group at the 4-position is an electron-donating group, which activates the ring towards electrophilic attack.

The regioselectivity of the bromination is directed by the electronic properties of the thiazole ring and the activating effect of the methyl group. The C5 position is the most electron-rich and sterically accessible site, making it the primary target for electrophilic attack. The general mechanism involves the following key steps:

-

Generation of the Electrophile: A bromine molecule (Br2) acts as the electrophile. In some cases, a Lewis acid catalyst can be used to polarize the Br-Br bond, increasing its electrophilicity, though for activated rings like 4-methylthiazole, this may not always be necessary.

-

Formation of the Sigma Complex (Arenium Ion): The π-electrons of the thiazole ring attack the electrophilic bromine atom, forming a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion. The positive charge is delocalized across the thiazole ring.

-

Deprotonation and Re-aromatization: A weak base, such as the solvent or the counter-ion, removes a proton from the C5 carbon, restoring the aromaticity of the thiazole ring and yielding the final product, 5-bromo-4-methylthiazole.

The following diagram illustrates the logical workflow of this reaction mechanism.

Caption: Mechanism of Electrophilic Bromination of 4-Methylthiazole.

Quantitative Data Presentation

The following table summarizes the quantitative data for a typical electrophilic bromination of 4-methylthiazole.

| Reactant | Molar Equivalence | Molecular Weight ( g/mol ) | Amount (mmol) | Volume/Mass |

| 4-Methylthiazole | 1.0 | 99.15 | 2.2 | 200 µL |

| Bromine | 1.0 | 159.808 | 2.2 | 112 µL |

| Product | 177.02 | |||

| This compound | - | - | - | 0.085 g |

| Reaction Conditions | ||||

| Solvent | - | - | - | Acetic Acid (2 mL) |

| Temperature | - | - | - | Room Temperature |

| Reaction Time | - | - | - | 16 hours |

| Yield | ||||

| - | - | - | 22% |

Experimental Protocols

A representative experimental protocol for the synthesis of this compound is detailed below.

Materials:

-

4-Methylthiazole

-

Bromine

-

Acetic Acid

-

10% aqueous Sodium Carbonate solution

-

Ethyl Acetate

-

Saturated Brine

-

Anhydrous Sodium Sulfate

Procedure:

-

In a reaction vessel protected from light, 4-methylthiazole (200 µL, 2.2 mmol) is mixed with acetic acid (2 mL).[1]

-

To this solution, bromine (112 µL, 2.2 mmol) is added.[1]

-

The reaction mixture is stirred at room temperature for 16 hours.[1]

-

Upon completion of the reaction, the mixture is washed with a 10% aqueous sodium carbonate solution to neutralize the acetic acid and any remaining bromine.[1]

-

The aqueous layer is then extracted with ethyl acetate.[1]

-

The combined organic phases are washed with saturated brine, dried over anhydrous sodium sulfate, and then concentrated under reduced pressure to yield the crude product.[1]

-

The final product, this compound, is obtained as a solid (0.085 g, 22% yield).[1]

The following diagram provides a visual representation of the experimental workflow.

Caption: Experimental Workflow for the Bromination of 4-Methylthiazole.

References

5-Bromo-4-methylthiazole: A Comprehensive Technical Guide for Heterocyclic Chemistry

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the utility of 5-Bromo-4-methylthiazole as a versatile heterocyclic building block in modern organic synthesis and medicinal chemistry. Its unique structural features and reactivity make it a valuable precursor for the development of a wide range of biologically active molecules, including potent kinase inhibitors. This document provides a summary of its physicochemical properties, detailed experimental protocols for its synthesis and key transformations, and an overview of its applications in drug discovery, supported by quantitative data and visual diagrams.

Physicochemical Properties

This compound is a pale-yellow to brown liquid at room temperature.[1] A comprehensive summary of its key physicochemical properties is presented in Table 1. This data is essential for its appropriate handling, storage, and application in chemical synthesis.

| Property | Value | Reference |

| CAS Number | 111600-83-0 | [2] |

| Molecular Formula | C4H4BrNS | [2] |

| Molecular Weight | 178.05 g/mol | [2] |

| Appearance | Pale-yellow to Yellow-brown to Brown Liquid | [1][3] |

| Melting Point | 138 °C | [4] |

| Boiling Point | 207.3 ± 20.0 °C (Predicted) | [4] |

| Density | 1.702 ± 0.06 g/cm³ (Predicted) | [4] |

| Purity | ≥ 95% | [1] |

| Storage Temperature | Refrigerator (2-8°C) | [1][4] |

| InChIKey | IIMLZWMRQNCPTM-UHFFFAOYSA-N | [1][2] |

| SMILES | CC1=C(SC=N1)Br | [2] |

Synthesis of this compound

The most common laboratory-scale synthesis of this compound involves the direct bromination of 4-methylthiazole. The following protocol provides a detailed procedure for this transformation.

Experimental Protocol: Synthesis of this compound

Materials:

-

4-Methylthiazole

-

Bromine

-

Acetic Acid

-

10% aqueous Sodium Carbonate solution

-

Ethyl Acetate

-

Saturated Brine

-

Anhydrous Sodium Sulfate

Procedure:

-

In a round-bottom flask protected from light, dissolve 4-methylthiazole (1.0 eq) in acetic acid.

-

Slowly add bromine (1.0 eq) to the solution at room temperature with constant stirring.

-

Allow the reaction mixture to stir at room temperature for 16 hours.

-

Upon completion of the reaction (monitored by TLC), quench the reaction by carefully adding 10% aqueous sodium carbonate solution until the mixture is basic.

-

Extract the aqueous layer with ethyl acetate (3 x volumes).

-

Combine the organic layers and wash with saturated brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the crude product.

-

Purify the crude product by vacuum distillation or column chromatography on silica gel to yield this compound.[4]

Characterization Data:

-

¹H NMR (400 MHz, CDCl₃): δ 8.69 (s, 1H), 2.45 (s, 3H).[4]

Synthetic Applications: A Versatile Building Block

The bromine atom at the 5-position of the thiazole ring provides a reactive handle for a variety of palladium-catalyzed cross-coupling reactions, making this compound a valuable precursor for the synthesis of more complex molecules. The general workflow for these transformations is depicted below.

References

The Pharmacological Potential of 5-Bromo-4-methylthiazole Derivatives: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

The thiazole nucleus, a five-membered heterocyclic ring containing sulfur and nitrogen, is a cornerstone in medicinal chemistry, forming the structural backbone of numerous therapeutic agents. The introduction of various substituents onto this privileged scaffold allows for the fine-tuning of physicochemical properties and biological activities. This technical guide focuses on the potential biological activities of a specific subclass: 5-Bromo-4-methylthiazole derivatives. The presence of a bromine atom at the 5-position and a methyl group at the 4-position is anticipated to significantly influence the lipophilicity, steric profile, and electronic properties of these molecules, thereby impacting their interactions with biological targets. This document synthesizes findings from structurally related compounds to predict and guide future research into their therapeutic potential, presenting quantitative data, detailed experimental protocols, and visual representations of key biological pathways and workflows.

Anticipated Biological Activities

Based on structure-activity relationships of related thiazole derivatives, the this compound scaffold is predicted to exhibit a range of biological activities, most notably anticancer and antimicrobial effects.[1] The thiazole ring itself is a key pharmacophore in a variety of clinically approved drugs.[2][3] The introduction of a bromine atom, a lipophilic substituent, can enhance the ability of these compounds to permeate cell membranes and interact with hydrophobic pockets within target proteins.[1]

Anticancer Activity

Thiazole derivatives have demonstrated significant potential as anticancer agents, with some compounds exhibiting potent cytotoxic effects against various cancer cell lines.[4][5][6] While specific data for this compound derivatives is limited, studies on structurally similar compounds provide valuable insights into their potential efficacy and mechanisms of action.

Quantitative Anticancer Activity Data

The following table summarizes the in vitro cytotoxic activity of various thiazole derivatives against several human cancer cell lines. The data is presented as IC50 values, which represent the concentration of the compound required to inhibit the growth of 50% of the cancer cells.

| Compound ID/Reference | Substitution Pattern | MCF-7 (Breast) IC50 (µM) | HepG2 (Liver) IC50 (µM) | HCT-116 (Colon) IC50 (µM) | A549 (Lung) IC50 (µM) | Notes |

| Compound 4b[4] | (E)-2-(2-(3-Bromo-4-hydroxybenzylidene)hydrazineyl)thiazol-4[5H]-one | 31.5 ± 1.91 | 51.7 ± 3.13 | - | - | Bromo-substituted derivative showing moderate activity. |

| Compound 5[4] | 4-(2-(4-oxo-4,5-dihydrothiazol-2-yl)hydrazinylidene)methyl) phenylacetate | 28.0 ± 1.69 | 26.8 ± 1.62 | - | - | Acetoxy derivative. |

| Compound 12[7] | Azothiazole derivative | - | - | 32 ± 2.9 | 23 ± 2.9 | Showed cytotoxicity against DLD-1 and A549 cells. |

| Compound 11c[8] | Chlorine-containing thiazole derivative | Potent | Potent | Potent | - | Highlighted as one of the most potent compounds in the study. |

| Compound 6g[8] | Chlorine-containing thiazole derivative | Potent | Potent | Potent | - | Also highlighted as a potent compound. |

| Compound 3b[5] | Thiazole derivative | - | - | - | - | Exhibited potent cytotoxic efficacy against 20 cancer cell lines. |

| Compound 3e[5] | Thiazole derivative | - | - | - | - | Showed strong antiproliferative effects in 11 cell lines. |

Potential Anticancer Mechanisms of Action

Thiazole derivatives can exert their anticancer effects through various mechanisms, including the inhibition of protein kinases, which are critical regulators of cellular signaling pathways often dysregulated in cancer.[3] For instance, some thiazole compounds have been identified as dual inhibitors of PI3K and mTOR, two key proteins in a signaling pathway that promotes cell growth and survival.[5]

Caption: Hypothetical inhibition of the PI3K/Akt/mTOR signaling pathway by this compound derivatives.

Experimental Protocol: MTT Assay for In Vitro Cytotoxicity

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell viability.

-

Cell Seeding: Cancer cell lines (e.g., MCF-7, HepG2, HCT-116) are seeded in a 96-well plate at a density of 5,000-10,000 cells per well and incubated for 24 hours to allow for cell attachment.[4][9]

-

Compound Treatment: The cells are then treated with various concentrations of the this compound derivatives and a standard anticancer drug (e.g., Doxorubicin) for 48-72 hours.[9]

-

MTT Addition: After the incubation period, the medium is replaced with fresh medium containing MTT solution (0.5 mg/mL), and the plate is incubated for another 4 hours.

-

Formazan Solubilization: The MTT-containing medium is removed, and dimethyl sulfoxide (DMSO) is added to each well to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader. The percentage of cell viability is calculated relative to untreated control cells.

-

IC50 Determination: The IC50 value is determined by plotting the percentage of cell viability against the compound concentration.

Caption: Workflow for determining in vitro anticancer efficacy using the MTT assay.

Antimicrobial Activity

The thiazole nucleus is a fundamental component in the development of antimicrobial agents.[1] Derivatives of thiazole have shown broad-spectrum activity against various bacterial and fungal strains.[10][11]

Quantitative Antimicrobial Activity Data

The antimicrobial efficacy of thiazole derivatives is typically quantified by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

| Compound ID/Reference | Bacterial/Fungal Strain | MIC (µM or µg/mL) | Reference Drug | Reference Drug MIC (µM or µg/mL) |

| Compound 43a[10] | S. aureus | 16.1 µM | Norfloxacin | - |

| Compound 43a[10] | E. coli | 16.1 µM | Norfloxacin | - |

| Compounds 5a & 5b[10] | MRSA | 1-8 µg/mL | - | - |

| Compounds 5a & 5b[10] | VRE | 2-16 µg/mL | - | - |

| Compound 3g[12] | P. aeruginosa | 0.21 µM | Ciprofloxacin | - |

| Compound 3g[12] | E. coli | 0.21 µM | Ciprofloxacin | - |

| Thiazolyl pyrazoles[13] | S. aureus | - | - | - |

| Thiazolyl pyrazoles[13] | B. subtilis | - | - | - |

| Thiazolyl pyrazoles[13] | E. coli | - | - | - |

| Thiazolyl pyrazoles[13] | P. vulgaris | - | - | - |

Potential Antimicrobial Mechanisms of Action

A likely mechanism of action for the antibacterial activity of thiazole derivatives is the inhibition of essential bacterial enzymes. For instance, DNA gyrase, an enzyme crucial for bacterial DNA replication, has been identified as a potential target.[12][14] By inhibiting this enzyme, these compounds can effectively halt bacterial proliferation.

Caption: Potential inhibition of bacterial DNA gyrase by this compound derivatives.

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay

The MIC of a compound is determined using a broth microdilution method.

-

Preparation of Inoculum: A standardized suspension of the test microorganism is prepared in a suitable broth medium.

-

Serial Dilution: The this compound derivative is serially diluted in the broth medium in a 96-well microtiter plate.

-

Inoculation: Each well is inoculated with the microbial suspension. A positive control (broth with inoculum) and a negative control (broth only) are included.

-

Incubation: The plate is incubated at an appropriate temperature (e.g., 37°C for bacteria) for 18-24 hours.

-

MIC Determination: The MIC is recorded as the lowest concentration of the compound at which there is no visible growth of the microorganism.

Caption: Workflow for determining in vitro antimicrobial efficacy via MIC assay.

Enzyme Inhibition

Beyond their anticancer and antimicrobial activities, thiazole derivatives have been shown to inhibit various enzymes, suggesting their potential in treating a wider range of diseases. For example, certain 2-aminothiazole derivatives have demonstrated inhibitory effects against carbonic anhydrase I and II, acetylcholinesterase (AChE), and butyrylcholinesterase (BChE).[15] A 2-amino-4-(4-bromophenyl)thiazole compound, in particular, showed significant inhibition against carbonic anhydrase II, AChE, and BChE.[15]

Quantitative Enzyme Inhibition Data

| Compound | Target Enzyme | Ki (µM) |

| 2-amino-4-(4-chlorophenyl)thiazole[15] | Carbonic Anhydrase I | 0.008 ± 0.001 |

| 2-amino-4-(4-bromophenyl)thiazole[15] | Carbonic Anhydrase II | 0.124 ± 0.017 |

| 2-amino-4-(4-bromophenyl)thiazole[15] | Acetylcholinesterase (AChE) | 0.129 ± 0.030 |

| 2-amino-4-(4-bromophenyl)thiazole[15] | Butyrylcholinesterase (BChE) | 0.083 ± 0.041 |

Conclusion

The this compound scaffold represents a promising starting point for the development of novel therapeutic agents. The existing body of research on structurally related thiazole derivatives strongly suggests potential for significant anticancer and antimicrobial activities. The presence of the bromo and methyl substituents is likely to confer favorable physicochemical properties that can be further optimized through medicinal chemistry efforts. Future research should focus on the synthesis and comprehensive biological evaluation of a library of this compound derivatives to elucidate their specific structure-activity relationships and to identify lead compounds for further preclinical and clinical development.

References

- 1. benchchem.com [benchchem.com]

- 2. An Overview of the Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity of Thiazole and Bisthiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. mdpi.com [mdpi.com]

- 5. Design, synthesis, and biological evaluation of novel thiazole derivatives as PI3K/mTOR dual inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents | MDPI [mdpi.com]

- 7. mdpi.com [mdpi.com]

- 8. Synthesis and Biological Evaluation of Some Novel Thiazole-Based Heterocycles as Potential Anticancer and Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 9. benchchem.com [benchchem.com]

- 10. jchemrev.com [jchemrev.com]

- 11. jchemrev.com [jchemrev.com]

- 12. Synthesis and Biological Activity Evaluation of Novel 5-Methyl-7-phenyl-3H-thiazolo[4,5-b]pyridin-2-ones [mdpi.com]

- 13. chemrevlett.com [chemrevlett.com]

- 14. apbseski.mersin.edu.tr [apbseski.mersin.edu.tr]

- 15. 2-Amino thiazole derivatives as inhibitors of some metabolic enzymes: An in vitro and in silico study - PubMed [pubmed.ncbi.nlm.nih.gov]

role of thiazole moiety in medicinal chemistry

An In-depth Technical Guide to the Role of the Thiazole Moiety in Medicinal Chemistry

Abstract

The thiazole ring, a five-membered aromatic heterocycle containing sulfur and nitrogen, stands as a cornerstone scaffold in modern medicinal chemistry.[1][2] Its unique physicochemical properties, including a high degree of aromaticity and versatile substitution patterns, make it a "privileged structure" in drug design.[3][4] This guide provides a comprehensive overview of the thiazole moiety's significance, delving into its fundamental properties, key synthetic routes, and its multifaceted role in the development of therapeutic agents across various disease areas, including oncology, infectious diseases, and inflammation. We will explore the structure-activity relationships (SAR) that govern its biological effects and detail the mechanisms of action for prominent thiazole-containing drugs. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this versatile scaffold in the pursuit of novel therapeutics.

The Thiazole Nucleus: Physicochemical Properties and Reactivity

The therapeutic versatility of the thiazole ring is deeply rooted in its distinct electronic and structural characteristics. It is a planar, five-membered aromatic ring, a feature conferred by the delocalization of a lone pair of electrons from the sulfur atom.[5][6] This aromaticity is crucial for its stability and its ability to engage in π-π stacking interactions with biological targets.

The electron distribution within the ring is non-uniform due to the presence of the electronegative nitrogen atom and the electron-donating sulfur atom.[6][7] This creates a unique reactivity profile:

-

C2 Position: This carbon is the most electron-deficient and acidic, making it susceptible to deprotonation by strong bases and subsequent nucleophilic attack.[7][8]

-

C5 Position: This is the most electron-rich carbon, rendering it the primary site for electrophilic substitution reactions.[8]

-

C4 Position: This position is relatively neutral.[7]

-

N3 Position: The nitrogen atom possesses a lone pair of electrons, allowing it to act as a hydrogen bond acceptor, a critical interaction for binding to many biological targets.[7][9]

This predictable reactivity allows medicinal chemists to strategically modify the thiazole scaffold to optimize pharmacological activity, selectivity, and pharmacokinetic properties.[3][10]

Caption: Reactivity hotspots of the thiazole ring.

Foundational Synthetic Strategies: The Hantzsch Synthesis

The creation of diverse thiazole libraries for drug screening is largely enabled by robust and versatile synthetic methodologies. The most prominent of these is the Hantzsch thiazole synthesis , first reported in 1887.[2][6][11] This reaction involves the condensation of an α-haloketone with a thioamide.[11] Its enduring utility lies in its simplicity, reliability, and the commercial availability of a wide array of starting materials, allowing for the introduction of various substituents at the C2, C4, and C5 positions.

Experimental Protocol: Generalized Hantzsch Thiazole Synthesis

This protocol describes a general, self-validating procedure for synthesizing a 2,4-disubstituted thiazole derivative.

Objective: To synthesize a model thiazole compound via the Hantzsch condensation reaction.

Materials:

-

α-haloketone (e.g., 2-bromoacetophenone)

-

Thioamide (e.g., thioacetamide)

-

Solvent (e.g., Ethanol, Dioxane)

-

Reaction vessel with reflux condenser and magnetic stirrer

-

TLC plates (silica gel) and developing chamber

-

Purification apparatus (e.g., column chromatography or recrystallization setup)

Methodology:

-

Reactant Solubilization: Dissolve equimolar amounts of the selected α-haloketone (1.0 eq) and thioamide (1.0 eq) in a suitable solvent (e.g., absolute ethanol) within the reaction vessel. The choice of solvent is critical; it must solubilize both reactants without participating in the reaction.

-

Reaction Initiation & Reflux: Stir the mixture at room temperature for 15 minutes. Subsequently, heat the mixture to reflux (typically 78°C for ethanol) and maintain this temperature. The application of heat provides the necessary activation energy for the initial nucleophilic attack and subsequent cyclization.

-

In-Process Control (IPC) - Reaction Monitoring: Monitor the reaction's progress every hour using Thin-Layer Chromatography (TLC). A typical mobile phase would be a mixture of hexane and ethyl acetate. The disappearance of starting material spots and the appearance of a new, distinct product spot indicate reaction progression. This step is a self-validating checkpoint to ensure the reaction proceeds to completion, preventing premature workup.

-

Reaction Workup: Once the reaction is complete (as determined by TLC), cool the mixture to room temperature. Reduce the solvent volume under vacuum using a rotary evaporator.

-

Product Isolation & Purification:

-

Precipitation/Recrystallization: Pour the concentrated reaction mixture into ice-cold water to precipitate the crude product. The thiazole hydrohalide salt often precipitates out. This can be collected by filtration. For purification, recrystallization from a suitable solvent system (e.g., ethanol/water) is often effective.

-

Chromatography: If recrystallization is insufficient, purify the crude product using silica gel column chromatography.

-

-

Characterization: Confirm the structure and purity of the final compound using analytical techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry. The resulting spectra must be consistent with the expected thiazole structure.

Caption: A typical workflow for Hantzsch thiazole synthesis.

Pharmacological Applications and Mechanisms of Action

The thiazole scaffold is a key component in numerous FDA-approved drugs and clinical candidates, demonstrating a vast range of biological activities.[3][6][12]

Anticancer Agents

Thiazole derivatives are particularly prominent in oncology, where they act on a variety of targets to inhibit cancer cell proliferation and survival.[9][13][14]

-

Mechanism of Action:

-

Kinase Inhibition: Many thiazole-containing drugs function as potent inhibitors of protein kinases, which are critical enzymes in cell signaling pathways that are often dysregulated in cancer.[13][14] For example, Dasatinib is a dual BCR-ABL and Src family kinase inhibitor used to treat chronic myeloid leukemia (CML).[15] The thiazole ring is crucial for its binding to the ATP pocket of the kinase.

-

Tubulin Polymerization Inhibition: Compounds like the Epothilones (e.g., Ixabepilone) contain a thiazole moiety and function as microtubule-stabilizing agents, similar to taxanes.[3][11] This disruption of microtubule dynamics leads to cell cycle arrest and apoptosis.

-

Induction of Apoptosis: Other derivatives have been shown to induce programmed cell death through various mechanisms, including DNA fragmentation and mitochondrial depolarization.[13][16]

-

-

Structure-Activity Relationship (SAR) Insights:

-

Substitutions at the C2 and C4 positions of the thiazole ring are often critical for kinase inhibitory activity.[5]

-

The presence of specific functional groups, such as methoxy or hydroxyl groups on phenyl rings attached to the thiazole scaffold, can significantly enhance anticancer potency.[5]

-

For instance, in a series of β-pentene based thiazole derivatives, the presence of a hydroxyl group on an attached benzene ring enhanced anticancer activity, while a fluorine group decreased it.[5]

-

Caption: Inhibition of the BCR-ABL pathway by Dasatinib.

Antimicrobial Agents

The history of thiazole in medicine is intrinsically linked to antimicrobials. The thiazolidine ring (a reduced thiazole) is a core component of the penicillin family of antibiotics.[1][5] Synthetic thiazole derivatives also exhibit a broad spectrum of activity.

-

Mechanism of Action: Thiazole-based antimicrobials can act through various mechanisms. Sulfathiazole, an early sulfa drug, acts as a competitive inhibitor of dihydropteroate synthase (DHPS), an enzyme essential for folic acid synthesis in bacteria.[17][18] Other derivatives can disrupt the bacterial cell membrane, owing to their amphiphilic nature.[19]

-

SAR Insights:

-

The combination of a thiazole ring with other heterocyclic systems, such as pyrazoline or pyrimidine, can lead to potent hybrid compounds with enhanced antibacterial activity.[18][20]

-

For antibacterial action, the presence of a phenyl ring attached to the thiazole-pyrazoline hybrid has been shown to enhance activity.[18]

-

Specific substitutions, like a 3-nitro group on a thiazolidinone core, have been shown to confer the best activity against certain bacterial strains.[21]

-

Anti-inflammatory Agents

Thiazole derivatives have been developed as potent anti-inflammatory agents, often targeting key enzymes in the inflammatory cascade.[22][23]

-

Mechanism of Action: The primary mechanism involves the inhibition of cyclooxygenase (COX) and lipoxygenase (LOX) enzymes.[22][24] These enzymes are responsible for the synthesis of prostaglandins and leukotrienes, which are key mediators of inflammation. Drugs like Meloxicam contain a thiazole ring and exhibit preferential inhibition of COX-2, which is associated with a more favorable gastrointestinal side effect profile compared to non-selective NSAIDs.[5][24]

-

SAR Insights:

-

Structure-activity relationship studies have revealed that the nature and position of substituents on benzylidene rings attached to a thiazole-thiazolidinone scaffold are critical for anti-inflammatory activity.[24]

-

Analogue-based design approaches, using known dual COX/LOX inhibitors as templates, have successfully guided the synthesis of novel thiazole derivatives with potent anti-inflammatory effects.[25]

-

Representative Thiazole-Containing FDA-Approved Drugs

The success of the thiazole scaffold is best illustrated by the number of drugs that have reached the market.

| Drug Name | Therapeutic Class | Core Indication(s) | Reference(s) |

| Dasatinib | Anticancer | Chronic Myeloid Leukemia (CML), Acute Lymphoblastic Leukemia (ALL) | [3][11] |

| Ixabepilone | Anticancer | Metastatic or locally advanced breast cancer | [3] |

| Pramipexole | Antiparkinson Agent | Parkinson's disease, Restless Legs Syndrome (RLS) | [4][17] |

| Ritonavir | Antiretroviral | HIV/AIDS (as a pharmacokinetic enhancer) | [1][5] |

| Meloxicam | Anti-inflammatory (NSAID) | Osteoarthritis, Rheumatoid arthritis | [5][24] |

| Nizatidine | H2 Receptor Antagonist | Peptic ulcers, GERD | [5][17] |

| Sulfathiazole | Antibiotic (historical) | Bacterial infections | [5][17] |

Conclusion and Future Perspectives

The thiazole moiety is a testament to the power of heterocyclic chemistry in drug discovery. Its unique electronic properties, synthetic tractability, and ability to interact with a multitude of biological targets have solidified its status as a privileged scaffold.[3][12] From lifesaving anticancer and antimicrobial drugs to widely used anti-inflammatories, the impact of thiazole-containing compounds is undeniable.

Future research will likely focus on several key areas:

-

Novel Scaffolds: Synthesizing novel, more complex thiazole-based hybrids to target challenging diseases and overcome drug resistance.[19][20]

-

Targeted Therapies: Leveraging the thiazole core to design highly selective inhibitors for specific enzyme isoforms or protein-protein interactions, minimizing off-target effects.

-

Advanced Drug Delivery: Incorporating thiazole derivatives into novel drug delivery systems to improve their pharmacokinetic profiles and therapeutic efficacy.

The versatility and proven track record of the thiazole ring ensure that it will remain an area of intense focus and a source of new therapeutic breakthroughs for years to come.

References

- 1. Thiazole: A Review on Chemistry, Synthesis and Therapeutic Importance of its Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. ijpsjournal.com [ijpsjournal.com]

- 3. mdpi.com [mdpi.com]

- 4. mdpi.com [mdpi.com]

- 5. archives.ijper.org [archives.ijper.org]

- 6. media.neliti.com [media.neliti.com]

- 7. Synthesis, Reactions and Medicinal Uses of Thiazole | Pharmaguideline [pharmaguideline.com]

- 8. Thiazole - Wikipedia [en.wikipedia.org]

- 9. Thiazole derivatives in cancer therapy: mechanistic insights, bioactivity, and future perspective - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. globalresearchonline.net [globalresearchonline.net]

- 11. Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Thiazole ring- the antimicrobial, anti-inflammatory, and anticancer active scaffold - Arabian Journal of Chemistry [arabjchem.org]

- 13. Thiazole and Related Heterocyclic Systems as Anticancer Agents: A Review on Synthetic Strategies, Mechanisms of Action and SAR Studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Thiazole in the targeted anticancer drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Synthesis, anticancer activity and mechanism of action of new thiazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Benign Synthesis of Fused-thiazoles with Enone-based Natural Products and Drugs for Lead Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 18. jchemrev.com [jchemrev.com]

- 19. mdpi.com [mdpi.com]

- 20. An Overview of the Structure–Activity Relationship in Novel Antimicrobial Thiazoles Clubbed with Various Heterocycles (2017–2023) - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Thiazole-Based Thiazolidinones as Potent Antimicrobial Agents. Design, Synthesis and Biological Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. researchgate.net [researchgate.net]

- 23. Synthesis and anti-inflammatory activity of thiazole derivatives [wisdomlib.org]

- 24. Discovery of 5-Methylthiazole-Thiazolidinone Conjugates as Potential Anti-Inflammatory Agents: Molecular Target Identification and In Silico Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 25. Synthesis of 4-benzyl-1,3-thiazole derivatives as potential anti-inflammatory agents: an analogue-based drug design approach - PubMed [pubmed.ncbi.nlm.nih.gov]

Navigating the Synthesis Landscape: A Technical Guide to the Safe Handling of 5-Bromo-4-methylthiazole

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the safety and handling precautions for 5-Bromo-4-methylthiazole, a versatile building block in pharmaceutical and agrochemical research. Adherence to these guidelines is crucial for ensuring a safe laboratory environment and mitigating potential risks associated with the handling of this compound.

Compound Identification and Properties

This compound is a halogenated heterocyclic compound with a distinct chemical profile. Understanding its physical and chemical properties is the first step toward safe handling.

| Property | Value | Source(s) |

| CAS Number | 111600-83-0 | [1][2] |

| Molecular Formula | C4H4BrNS | [3][4] |

| Molecular Weight | 178.05 g/mol | [3][4] |

| Appearance | Pale-yellow to yellow-brown to brown liquid | [1][4][5] |

| Melting Point | 138 °C | [5][6] |

| Boiling Point | 207.3 ± 20.0 °C (Predicted) | [5][6] |

| Density | 1.702 ± 0.06 g/cm³ (Predicted) | [5][6] |

| pKa | 2.21 ± 0.10 (Predicted) | [5][6] |

| Solubility | Slightly soluble (1.78 g/L at 25 °C) (Calculated) | [7] |

| Storage Temperature | Refrigerator (2-8°C), under inert gas (Nitrogen or Argon) | [1][5][6] |

Hazard Identification and GHS Classification

This compound is classified as a hazardous substance. The following table summarizes its GHS hazard classifications.

| Hazard Class | Hazard Statement | Source(s) |

| Acute Toxicity, Oral (Category 4) | H302: Harmful if swallowed | [3][7] |

| Skin Corrosion/Irritation (Category 2) | H315: Causes skin irritation | [3][7] |

| Serious Eye Damage/Eye Irritation (Category 2A) | H319: Causes serious eye irritation | [3][7] |

| Specific target organ toxicity — single exposure (Category 3), Respiratory system | H335: May cause respiratory irritation | [1][7] |

GHS Pictograms:

-

(GHS07)

Signal Word: Warning[1]

Safe Handling and Storage Protocols

Proper handling and storage are paramount to preventing exposure and ensuring the stability of this compound.

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is essential when working with this compound.

| PPE Type | Specification | Rationale |

| Eye/Face Protection | Goggles (European standard - EN 166) | Protects against splashes and eye irritation.[8] |

| Hand Protection | Protective gloves (Chemical-impermeable) | Prevents skin contact and irritation.[8][9] |

| Skin and Body Protection | Wear appropriate protective gloves and clothing to prevent skin exposure. | Minimizes the risk of skin contact.[8] |

| Respiratory Protection | Use in a well-ventilated area. A NIOSH/MSHA or European Standard EN 149 approved respirator may be required for large-scale use or in emergencies. | Prevents inhalation and respiratory irritation.[10] |

Handling Procedures

-

Handle in a well-ventilated place, preferably within a chemical fume hood.[9]

-

Avoid contact with skin and eyes.[9]

-

Avoid the formation of dust and aerosols.[9]

-

Do not eat, drink, or smoke when using this product.

-

Wash hands thoroughly after handling.

Storage Conditions

-

Store in a cool, dry, and well-ventilated place.[8]

-

Keep containers tightly closed.[8]

-

Store under an inert gas atmosphere (e.g., nitrogen or argon) at 2-8°C.[5][6]

Emergency Procedures

In the event of an exposure or spill, immediate and appropriate action is critical.

| Exposure Route | First-Aid Measures |

| If Inhaled | Move the victim into fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and consult a doctor immediately.[9] |

| In Case of Skin Contact | Take off contaminated clothing immediately. Wash off with soap and plenty of water. Consult a doctor.[9] |

| In Case of Eye Contact | Rinse with pure water for at least 15 minutes. Consult a doctor.[9] |

| If Swallowed | Rinse mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person. Call a doctor or Poison Control Center immediately.[9] |

Fire-Fighting Measures

-

Suitable Extinguishing Media: Use dry chemical, carbon dioxide, or alcohol-resistant foam.[9]

-

Hazardous Combustion Products: Carbon monoxide (CO), Carbon dioxide (CO2), Nitrogen oxides (NOx), Sulfur oxides, Hydrogen bromide.[10]

-

Advice for Firefighters: Wear a self-contained breathing apparatus for firefighting if necessary.[9]

Accidental Release Measures

-

Ensure adequate ventilation.[9]

-

Evacuate personnel to safe areas.[9]

-

Use personal protective equipment.[9]

-

Soak up with inert absorbent material and dispose of as hazardous waste.[10]

-

Keep in suitable, closed containers for disposal.[10]

Experimental Protocols

While this guide focuses on safety, understanding the context of its use is important. This compound is often used as a reactant in organic synthesis. A general procedure for its synthesis from 4-methylthiazole is as follows:

Synthesis of 4-methyl-5-bromothiazole from 4-methylthiazole: [11]

-

Combine 4-methylthiazole (2.2 mmol) and bromine (2.2 mmol) in acetic acid (2 mL).

-

Protect the reaction system from light.

-

Stir the reaction at room temperature for 16 hours.

-

Upon completion, wash the reaction mixture with a 10% aqueous sodium carbonate solution.

-

Extract the product with ethyl acetate.

-

Wash the organic phase with saturated brine.

-

Dry the organic phase over anhydrous sodium sulfate.

-

Concentrate the solution under reduced pressure to yield the product.

Safe Handling Workflow

The following diagram illustrates a logical workflow for the safe handling of this compound.

Caption: A logical workflow for the safe handling of this compound.

References

- 1. This compound | 111600-83-0 [sigmaaldrich.com]

- 2. This compound - Safety Data Sheet [chemicalbook.com]

- 3. 5-Bromo-4-methyl-1,3-thiazole | C4H4BrNS | CID 15020997 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. chemimpex.com [chemimpex.com]

- 5. This compound CAS#: 111600-83-0 [m.chemicalbook.com]

- 6. This compound , 97% , 111600-83-0 - CookeChem [cookechem.com]

- 7. CAS # 111600-83-0, 5-Bromo-4-methyl-1,3-thiazole, this compound - chemBlink [chemblink.com]

- 8. fishersci.fr [fishersci.fr]

- 9. chemicalbook.com [chemicalbook.com]

- 10. fishersci.com [fishersci.com]

- 11. This compound | 111600-83-0 [chemicalbook.com]

Stability and Storage of 5-Bromo-4-methylthiazole: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the recommended storage conditions and stability profile of 5-Bromo-4-methylthiazole, a key intermediate in the synthesis of various pharmaceutical compounds. Ensuring the chemical integrity of this reagent is paramount for reproducible and reliable results in research and drug development.

Core Storage Recommendations

This compound is a pale-yellow to brown liquid that requires specific storage conditions to maintain its purity and stability.[1][2] The primary recommendation from multiple suppliers is refrigeration.[1][2]

Key Storage Conditions:

-

Temperature: The optimal storage temperature is between 2°C and 8°C.[3] Some suppliers specify a range of 0-8°C.

-

Atmosphere: It is recommended to store this compound under an inert atmosphere, such as nitrogen or argon.[3] This minimizes the risk of degradation due to oxidation or reaction with atmospheric moisture.

-

Light: While not always explicitly stated, as a general good practice for chemical intermediates, protection from light is advisable to prevent potential photo-degradation.

Physicochemical Properties and Stability Profile

Understanding the physicochemical properties of this compound is essential for handling and storage.

| Property | Value | Source |

| Molecular Formula | C4H4BrNS | [4][5] |

| Molecular Weight | 178.05 g/mol | [4][5] |

| Appearance | Pale-yellow to yellow-brown to brown liquid | [1][2] |

| Boiling Point | 207.3 ± 20.0 °C (Predicted) | [3] |

| Density | 1.702 ± 0.06 g/cm3 (Predicted) | [3] |

Potential Degradation Pathways

Based on the structure of this compound and general knowledge of thiazole chemistry, several potential degradation pathways can be postulated under stress conditions:

-

Hydrolysis: The thiazole ring may be susceptible to hydrolysis under strong acidic or basic conditions, potentially leading to ring-opening.

-

Oxidation: The sulfur atom in the thiazole ring can be oxidized, especially in the presence of oxidizing agents or prolonged exposure to air.

-

Photodegradation: Aromatic and heterocyclic compounds can be sensitive to light, which may induce isomerization or other degradation reactions.

-

Debromination: The carbon-bromine bond could be cleaved under certain reductive conditions or through nucleophilic substitution.

Role in Drug Development: A Signaling Pathway Context

This compound is a valuable building block in the synthesis of molecules targeting critical signaling pathways in diseases like cancer. Thiazole derivatives have been identified as potent inhibitors of the Phosphoinositide 3-kinase (PI3K)/protein kinase B (Akt)/mammalian target of rapamycin (mTOR) pathway, which is frequently hyperactivated in many cancers, promoting cell growth, proliferation, and survival.